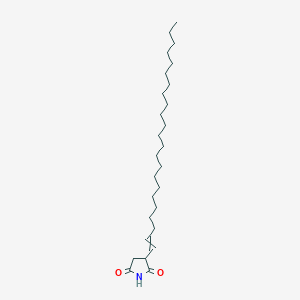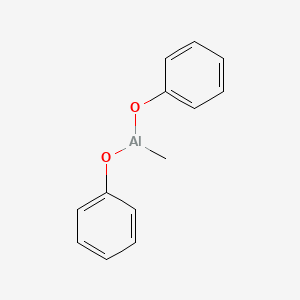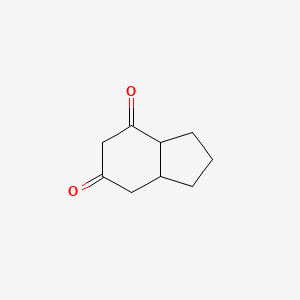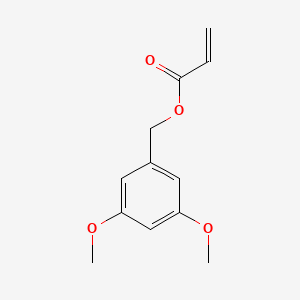
(3,5-Dimethoxyphenyl)methyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethoxyphenyl)methyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an ester functional group attached to a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)methyl prop-2-enoate typically involves the esterification of (3,5-Dimethoxyphenyl)methanol with acrylic acid or its derivatives. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(3,5-Dimethoxyphenyl)methanol+Acrylic acidAcid catalyst(3,5-Dimethoxyphenyl)methyl prop-2-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of environmentally benign solvents may be considered to align with green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dimethoxyphenyl)methyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: (3,5-Dimethoxyphenyl)acetic acid or (3,5-Dimethoxyphenyl)acetaldehyde.
Reduction: (3,5-Dimethoxyphenyl)methanol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,5-Dimethoxyphenyl)methyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethoxyphenyl)methyl prop-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release (3,5-Dimethoxyphenyl)methanol and acrylic acid, which can further participate in biochemical reactions. The methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-Dimethoxyphenyl)acetic acid
- (3,5-Dimethoxyphenyl)methanol
- (3,5-Dimethoxyphenyl)acetaldehyde
Uniqueness
(3,5-Dimethoxyphenyl)methyl prop-2-enoate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the prop-2-enoate moiety also allows for additional chemical transformations, making it a versatile compound in organic synthesis.
Propiedades
Número CAS |
114859-52-8 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(3,5-dimethoxyphenyl)methyl prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-4-12(13)16-8-9-5-10(14-2)7-11(6-9)15-3/h4-7H,1,8H2,2-3H3 |
Clave InChI |
SIKNYZBVPSVPFW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)COC(=O)C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


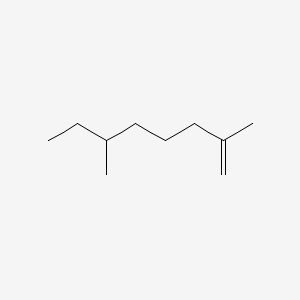
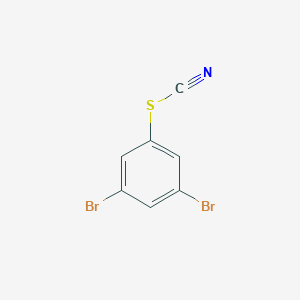
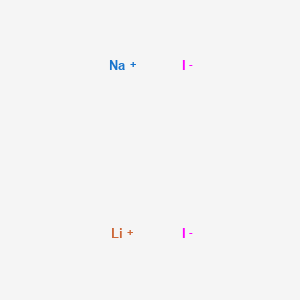
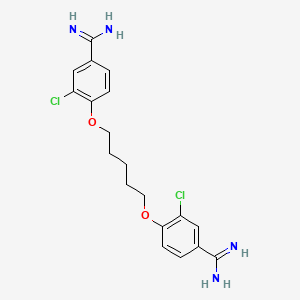
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
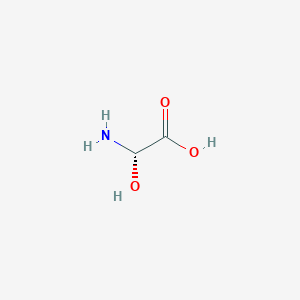
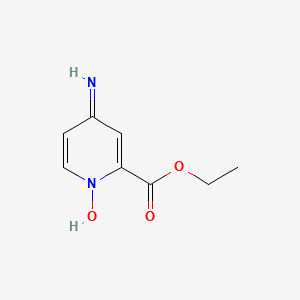


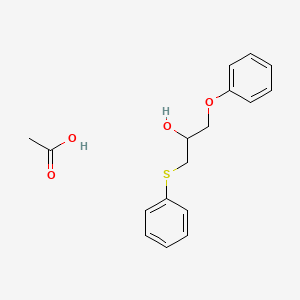
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)
